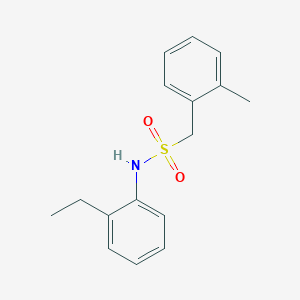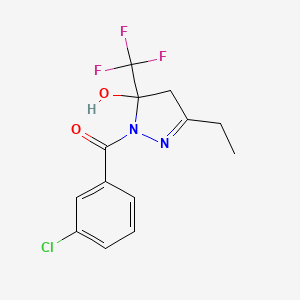
N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methanesulfonamide group attached to a phenyl ring substituted with ethyl and methyl groups, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide typically involves the reaction of 2-ethylphenylamine with 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethylphenylamine+2-methylbenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane or toluene.
化学反应分析
Types of Reactions:
Oxidation: N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other derivatives, depending on the reducing agent used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted sulfonamides.
科学研究应用
Chemistry: N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. Sulfonamides are known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide, like other sulfonamides, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
相似化合物的比较
- N-(2-methylphenyl)-1-(2-ethylphenyl)methanesulfonamide
- N-(2-ethylphenyl)-1-(2-methylphenyl)ethanesulfonamide
- N-(2-ethylphenyl)-1-(2-methylphenyl)benzenesulfonamide
Uniqueness: N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide is unique due to the specific positioning of the ethyl and methyl groups on the phenyl rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
属性
IUPAC Name |
N-(2-ethylphenyl)-1-(2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-14-9-6-7-11-16(14)17-20(18,19)12-15-10-5-4-8-13(15)2/h4-11,17H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIZQEFPQOCNBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[[[1-(2-morpholin-4-ylethyl)triazole-4-carbonyl]amino]methyl]benzoate](/img/structure/B5047721.png)
![1-{3-[4-(Dimethylamino)phenyl]-7-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL}ethan-1-one](/img/structure/B5047732.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B5047736.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5047753.png)
![[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazol-3-yl]-[4-(2-methoxyethyl)piperazin-1-yl]methanone](/img/structure/B5047765.png)
![2,3-dichloro-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5047780.png)
![cyclopropyl[5-hydroxy-4-(1-piperidinylmethyl)-1-benzofuran-3-yl]methanone hydrochloride](/img/structure/B5047783.png)
![4-(morpholin-4-ylmethyl)-N-[6-[[4-(morpholin-4-ylmethyl)benzoyl]amino]hexyl]benzamide](/img/structure/B5047791.png)
![(3,5-Dimethylphenyl) 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B5047799.png)


![N-{4-[({2-[(3-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5047814.png)
![4-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]morpholine](/img/structure/B5047819.png)
